Hexyl octyl ether

Organic Solvent Selection Process Engineering Volatility Control

Hexyl octyl ether (1-hexoxyoctane, CAS 17071-54-4) is an asymmetric, saturated dialkyl ether comprising a six‑carbon hexyl chain and an eight‑carbon octyl chain linked by an oxygen atom. This structural asymmetry yields physical properties that bridge those of symmetrical analogs such as di‑n‑hexyl ether (C12) and di‑n‑octyl ether (C16), offering a tunable balance of volatility, lipophilicity, and safety.

Molecular Formula C14H30O
Molecular Weight 214.39 g/mol
CAS No. 17071-54-4
Cat. No. B100175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl octyl ether
CAS17071-54-4
Molecular FormulaC14H30O
Molecular Weight214.39 g/mol
Structural Identifiers
SMILESCCCCCCCCOCCCCCC
InChIInChI=1S/C14H30O/c1-3-5-7-9-10-12-14-15-13-11-8-6-4-2/h3-14H2,1-2H3
InChIKeyKUTWKGLRMXBROO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexyl Octyl Ether (CAS 17071-54-4): Asymmetric Dialkyl Ether for Controlled-Volatility and Partitioning Applications


Hexyl octyl ether (1-hexoxyoctane, CAS 17071-54-4) is an asymmetric, saturated dialkyl ether comprising a six‑carbon hexyl chain and an eight‑carbon octyl chain linked by an oxygen atom [1]. This structural asymmetry yields physical properties that bridge those of symmetrical analogs such as di‑n‑hexyl ether (C12) and di‑n‑octyl ether (C16), offering a tunable balance of volatility, lipophilicity, and safety [2][3].

Why Asymmetric Chain Length Matters: Avoiding the Performance Gaps of Symmetrical Dialkyl Ethers


The selection of a dialkyl ether solvent or surfactant is not a simple matter of chain length. Symmetrical analogs such as di‑n‑hexyl ether and di‑n‑octyl ether occupy opposite ends of the property spectrum: one is too volatile and flash‑sensitive for many industrial processes, while the other is too viscous and high‑boiling for energy‑efficient recovery [1]. Hexyl octyl ether’s asymmetric C6/C8 architecture provides a quantifiable intermediate in key performance metrics—boiling point, flash point, lipophilicity (log P), and refractive index—making direct substitution with either symmetrical ether a source of either safety compromise or operational inefficiency [2][3].

Quantitative Differentiation: Head-to-Head Performance of Hexyl Octyl Ether vs. Symmetrical Dialkyl Ethers


Boiling Point and Volatility: A Precise Intermediate for Energy-Efficient Processing

Hexyl octyl ether exhibits a boiling point of 258.3 °C at 760 mmHg, placing it almost exactly midway between di‑n‑hexyl ether (228–229 °C) and di‑n‑octyl ether (286–287 °C) [1][2]. This intermediate boiling point corresponds to a lower vapor pressure (0.0223 mmHg at 25 °C) compared to di‑n‑hexyl ether, yet enables more practical distillation recovery than the high-boiling di‑n‑octyl ether [1].

Organic Solvent Selection Process Engineering Volatility Control

Flash Point and Process Safety: Elevated Ignition Threshold vs. Lower Symmetrical Ethers

Hexyl octyl ether's flash point of 96.2 °C is substantially higher than that of di‑n‑hexyl ether (78 °C) and only moderately lower than the high‑end values reported for di‑n‑octyl ether (>110 °C) [1][2]. This places hexyl octyl ether in a more favorable flammability classification, reducing ignition risk during heated processes while maintaining practical handling characteristics .

Process Safety Flammable Liquid Handling Industrial Solvent

Lipophilicity (log P) and Partitioning Behavior: Tailored Hydrophobicity for Liquid‑Liquid Extraction

The computed octanol–water partition coefficient (log P) for hexyl octyl ether is 4.94, while its polar surface area (PSA) is 9.23 Ų [1]. In contrast, di‑n‑hexyl ether (C12) exhibits a lower log P (approx. 4.2) and di‑n‑octyl ether (C16) a higher log P (approx. 5.5) based on standard fragmental methods . This intermediate lipophilicity translates into predictable extraction selectivity for moderately hydrophobic analytes, as demonstrated in supported liquid membrane studies where di‑n‑hexyl ether was used as a reference phase [2].

Liquid–Liquid Extraction Partition Coefficient Membrane Transport

Refractive Index: Optical Property Differentiation for Formulation and QC

Hexyl octyl ether has a refractive index (n20/D) of 1.429, which lies between the values for di‑n‑hexyl ether (1.4204) and di‑n‑octyl ether (~1.43) [1][2]. This optical property can be exploited for in‑line process monitoring or as a formulation identifier when a specific refractive index window is required .

Formulation Chemistry Quality Control Optical Sensors

Hexyl Octyl Ether: Evidence‑Backed Application Scenarios for Scientific and Industrial Procurement


Intermediate‑Volatility Solvent for High‑Temperature Organic Synthesis

Hexyl octyl ether's boiling point (258.3 °C) and flash point (96.2 °C) make it suitable as a reaction medium for processes operating above 100 °C where di‑n‑hexyl ether would evaporate excessively and di‑n‑octyl ether would be too viscous and difficult to recover [1][2]. Example applications include high‑temperature esterifications, transesterifications, and polymerizations requiring an inert, non‑coordinating ether solvent .

Selective Extraction Phase for Supported Liquid Membranes and Hollow‑Fiber Microextraction

With a log P of 4.94, hexyl octyl ether provides an intermediate partition coefficient ideal for extracting moderately hydrophobic organic analytes (e.g., pesticides, nitrophenols, pharmaceuticals) from aqueous samples [1]. Studies with the closely related di‑n‑hexyl ether (log P ~4.2) have demonstrated effective extraction of nitrophenolic compounds from atmospheric aerosols; hexyl octyl ether's higher log P would extend the working range to more lipophilic targets without the excessive retention seen with di‑n‑octyl ether [2].

Nonionic Surfactant and Emulsifier with Balanced Hydrophilic‑Lipophilic Character

The moderate lipophilicity (log P 4.94) and low polar surface area (9.23 Ų) of hexyl octyl ether suggest utility as a nonionic surfactant or co‑emulsifier in detergent, coating, and personal care formulations [1]. Its asymmetric chain structure may yield a more favorable packing parameter at oil‑water interfaces compared to symmetrical ethers, potentially improving emulsion stability [2]. While direct HLB data are not available, the compound is described in industrial references as a surfactant and emulsifier for paints, coatings, and cleaning agents .

Phase‑Transfer Catalyst (PTC) Medium or Co‑solvent

Dialkyl ethers with moderate polarity are known to facilitate phase‑transfer catalysis by solubilizing ion pairs into the organic phase [1]. Hexyl octyl ether's intermediate polarity (as reflected in its log P and dielectric constant, though the latter is not directly reported) makes it a candidate for PTC applications requiring higher thermal stability and lower water solubility than di‑n‑hexyl ether [2].

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